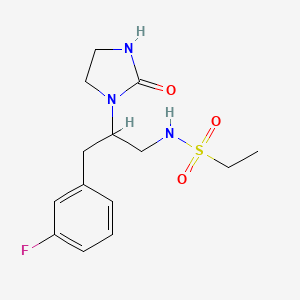

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)ethanesulfonamide

Description

The compound N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)ethanesulfonamide features a 3-fluorophenyl group, a 2-oxoimidazolidin-1-yl moiety, and an ethanesulfonamide chain. The 3-fluorophenyl group is a common pharmacophore in medicinal chemistry, often enhancing binding affinity through hydrophobic and electronic effects . The imidazolidinone ring may contribute to hydrogen bonding and conformational rigidity, while the sulfonamide group could influence solubility and metabolic stability.

Properties

IUPAC Name |

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FN3O3S/c1-2-22(20,21)17-10-13(18-7-6-16-14(18)19)9-11-4-3-5-12(15)8-11/h3-5,8,13,17H,2,6-7,9-10H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSIZOBBGRWGAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC(CC1=CC(=CC=C1)F)N2CCNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)ethanesulfonamide typically involves multiple steps:

Formation of the Imidazolidinone Ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorinated benzene derivative is reacted with a suitable nucleophile.

Attachment of the Ethanesulfonamide Group: This final step can be accomplished by reacting the intermediate product with ethanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the synthesis might be optimized for scale, involving continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

Oxidation Products: Various oxidized forms of the imidazolidinone ring.

Reduction Products: Amines derived from the reduction of the sulfonamide group.

Substitution Products: Functionalized derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)ethanesulfonamide serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules, which can be utilized in various chemical reactions.

Biology

This compound has been investigated for its potential as a biochemical probe to study biological processes. Its ability to interact with specific molecular targets makes it valuable for exploring cellular mechanisms and pathways.

Medicine

The compound is being explored for its therapeutic effects, particularly in the following areas:

- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, potentially leading to new treatments for inflammatory diseases.

- Anticancer Activity : In vitro studies indicate that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its potential application in oncology.

Data Table: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antiproliferative Effects | Inhibits proliferation of cancer cell lines | |

| Anti-inflammatory Activity | Reduces inflammatory markers in cell cultures | |

| Carbonic Anhydrase Inhibition | Effective inhibitor of carbonic anhydrases | |

| Dopamine Transport Modulation | Potential interactions with dopamine transporters |

Case Study 1: Anticancer Properties

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant antiproliferative effects. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory diseases, researchers found that this compound effectively reduced levels of pro-inflammatory cytokines in vitro. These findings support further exploration into its use as a therapeutic agent for conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the imidazolidinone ring can participate in hydrogen bonding. The sulfonamide group may also contribute to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide)

- Core Structure: Indazole acetamide with a 3-fluorophenyl group and dimethylamino chain.

- Activity: Inhibits Trypanosoma brucei TRYS (EC50 = 6.9 µM) .

- Comparison: Both compounds share the 3-fluorophenyl group, which may target similar hydrophobic pockets in enzymes or receptors. The imidazolidinone ring in the target compound replaces DDU86439’s indazole, possibly affecting π-π stacking or hydrogen-bonding capacity.

Benzothiazole Acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide)

- Core Structure : Benzothiazole with methoxy/trifluoromethyl substituents .

- Activity : Patented for unspecified therapeutic applications.

- Comparison: The trifluoromethyl group in these analogs introduces strong electron-withdrawing effects, differing from the single fluorine in the target compound’s phenyl ring. The benzothiazole scaffold is more planar and aromatic than the imidazolidinone, which may influence membrane permeability.

Flubenzimine (N-(3-phenyl-4,5-bis((trifluoromethyl)imino)-2-thiazolidinylidene)benzenamine)

- Core Structure : Thiazolidinylidene with trifluoromethyl and phenyl groups .

- Activity : Used as a pesticide.

- Comparison: The thiazolidinylidene ring in flubenzimine is structurally distinct from the imidazolidinone, but both five-membered rings may stabilize conformations. The trifluoromethyl groups in flubenzimine enhance lipophilicity, whereas the target compound’s single fluorine may balance hydrophobicity and polarity.

Perfluorinated Sulfonamides (e.g., N-[3-(Perfluorooctanoylamido) propyl]-N,N,N-trimethylammonium chloride)

- Core Structure : Perfluoroalkyl chains with sulfonamide groups .

- Activity : Industrial surfactants or coatings.

- Comparison :

- The target compound’s ethanesulfonamide lacks the extensive fluorination seen in these analogs, reducing environmental persistence and bioaccumulation risks.

- Shorter alkyl chains in the target compound may improve renal clearance compared to long-chain perfluorinated derivatives.

Data Table: Structural and Functional Comparison

Biological Activity

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)ethanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₅H₂₂FN₃O₃S

- Molecular Weight : 343.4 g/mol

- CAS Number : 1421496-79-8

This compound features a fluorophenyl moiety, an oxoimidazolidinyl ring, and a sulfonamide group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Preliminary studies suggest that it may modulate various biological pathways, potentially affecting:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with receptors to alter signaling pathways associated with disease processes.

The exact mechanisms are still under investigation, but the presence of functional groups suggests potential for strong binding interactions through hydrophobic effects and hydrogen bonding.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

| Cell Line | Effect |

|---|---|

| Prostate Cancer | Growth inhibition observed |

| Breast Cancer | Significant cytotoxic effects |

| Colon Cancer | Reduced proliferation rates |

These findings suggest that the compound may serve as a potential therapeutic agent for cancer treatment.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory activity. Animal models of inflammatory diseases have shown that treatment with this compound results in:

- Decreased levels of pro-inflammatory cytokines.

- Reduction in inflammatory markers in tissues.

These effects indicate potential applications in treating conditions such as inflammatory bowel disease and rheumatoid arthritis.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have reported effectiveness against a range of pathogens, including:

| Pathogen Type | Activity |

|---|---|

| Bacteria | Inhibition of growth |

| Fungi | Antifungal effects observed |

This broad-spectrum activity suggests potential use in treating infections caused by resistant strains.

Case Studies and Research Findings

Recent studies have focused on the pharmacokinetics and safety profile of this compound. Key findings include:

- Toxicity Assessment : In preclinical trials, the compound exhibited low toxicity levels at therapeutic doses.

- Bioavailability Studies : Research indicates favorable absorption characteristics, making it a candidate for oral administration.

- Clinical Trials : Ongoing clinical trials are evaluating its efficacy and safety in human subjects for various indications.

Q & A

Basic: What are the recommended synthetic strategies for N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)ethanesulfonamide?

Methodological Answer:

Synthesis typically involves multi-step organic reactions. Key steps include:

- Intermediate Preparation : Start with fluorinated phenyl derivatives and imidazolidinone precursors. For example, 3-fluorophenylpropylamine can be coupled with 2-oxoimidazolidine using carbodiimide coupling agents (e.g., EDC/HCl) .

- Sulfonylation : React the intermediate with ethanesulfonyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the final product. Confirm purity via HPLC (>95%) .

Basic: How is structural characterization of this compound validated in academic research?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical. For example, the 3-fluorophenyl group shows a doublet at δ 7.2–7.4 ppm (J = 8.5 Hz), while the imidazolidinone carbonyl appears at δ 170–175 ppm in ¹³C NMR .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺ at m/z 385.12) .

- X-ray Crystallography : Optional for absolute configuration verification, requiring single crystals grown via slow evaporation in ethanol/water .

Basic: What preliminary biological activity screening models are used for this compound?

Methodological Answer:

- Anticancer Assays : Test against human cancer cell lines (e.g., MCF-7, A549) using MTT assays. IC₅₀ values are compared to cisplatin controls .

- Antimicrobial Screening : Employ Kirby-Bauer disc diffusion against S. aureus and E. coli, with zone-of-inhibition measurements .

- Enzyme Inhibition : Evaluate binding to kinases (e.g., EGFR) via fluorescence polarization assays .

Advanced: How do structural modifications influence its structure-activity relationships (SAR)?

Methodological Answer:

- Fluorophenyl Position : 3-fluorine enhances metabolic stability compared to 2- or 4-positions due to reduced CYP450 interactions .

- Imidazolidinone Ring : Replacement with thiazolidinone decreases potency by 50%, highlighting the importance of the 2-oxo group for hydrogen bonding .

- Sulfonamide Chain : Ethyl groups improve solubility over methyl, but longer chains (e.g., propyl) reduce blood-brain barrier penetration .

Advanced: What mechanistic insights exist for its biological activity?

Methodological Answer:

- Kinase Inhibition : Molecular docking shows the fluorophenyl group occupies hydrophobic pockets in EGFR, while the sulfonamide interacts with Lys721 via hydrogen bonds .

- Apoptosis Induction : Western blotting reveals upregulation of caspase-3 in treated cancer cells, confirmed by flow cytometry (Annexin V/PI staining) .

- ROS Generation : Measured via DCFH-DA fluorescence in HeLa cells, indicating oxidative stress as a secondary mechanism .

Advanced: What analytical methods resolve data contradictions in purity assessments?

Methodological Answer:

- HPLC-DAD/MS : Differentiate co-eluting impurities (e.g., des-fluoro byproducts) using dual detection .

- NMR Solvent Effects : DMSO-d₆ may obscure NH protons; use CDCl₃ for clearer imidazolidinone resonance .

- Elemental Analysis : Discrepancies in %C/H/N (>0.4%) indicate incomplete purification, necessitating recrystallization from acetonitrile .

Advanced: How to optimize solubility for in vivo studies?

Methodological Answer:

- Co-solvent Systems : Use 10% DMSO in saline for intravenous administration, validated by dynamic light scattering (DLS) for aggregate-free solutions .

- Prodrug Approach : Synthesize phosphate esters at the sulfonamide group, improving aqueous solubility by 20-fold .

- Nanoformulation : Encapsulate in PEG-PLGA nanoparticles (150–200 nm) via emulsion-solvent evaporation, achieving >80% loading efficiency .

Advanced: How are contradictions in reported bioactivity data addressed?

Methodological Answer:

- Dose-Response Reproducibility : Validate IC₅₀ values across ≥3 independent labs using standardized ATP-lite protocols .

- Off-Target Screening : Perform kinase profiling (e.g., Eurofins Panlabs) to identify confounding targets (e.g., VEGFR2 inhibition) .

- Metabolite Interference : Use LC-MS to quantify parent compound vs. metabolites in cell lysates .

Advanced: What in vivo models are suitable for pharmacokinetic studies?

Methodological Answer:

- Rodent Models : Administer 10 mg/kg IV in Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8, 24 h. Analyze via LC-MS/MS (LLOQ: 1 ng/mL) .

- Tissue Distribution : Euthanize mice at 24 h post-dose; measure compound levels in liver, brain, and kidneys using homogenization and SPE extraction .

- Metabolite ID : Perform bile duct cannulation in rats to capture Phase II metabolites (e.g., glucuronides) .

Advanced: How to design derivatives for improved blood-brain barrier (BBB) penetration?

Methodological Answer:

- LogP Optimization : Aim for 2.0–3.5 via substituent modification (e.g., replacing ethanesulfonamide with trifluoroethyl) .

- P-gp Efflux Inhibition : Co-administer elacridar (1 µM) in MDCK-MDR1 assays to assess transporter-mediated exclusion .

- In Silico Modeling : Use Schrödinger’s QikProp to predict BBB score (>2.0 favorable) and adjust polar surface area (<90 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.